![molecular formula C16H23N3O2 B2826262 2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034435-03-3](/img/structure/B2826262.png)
2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
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Description
2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a key role in various physiological processes.
Scientific Research Applications
- Application : Researchers have optimized derivatives of 2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone to develop potent and orally bioavailable inhibitors of PKB. These compounds modulate biomarkers of PKB signaling and inhibit tumor growth in vivo .
- Application : Some derivatives of this compound have demonstrated better anti-fibrosis activity than existing drugs like Pirfenidone. These findings suggest its potential in managing fibrotic conditions .
Protein Kinase Inhibition
Anti-Fibrosis Activity
Chemical Synthesis and Derivatives
properties
IUPAC Name |
2-cyclopentyl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-15(11-13-5-1-2-6-13)19-10-3-7-14(12-19)21-16-17-8-4-9-18-16/h4,8-9,13-14H,1-3,5-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEAORKGUBKBEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone |
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